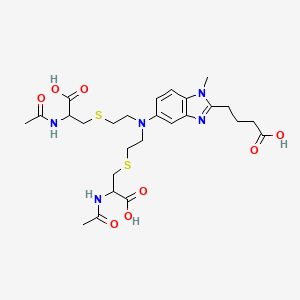

BendamustineBis-mercapturicAcid-d6

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Bendamustine Bis-mercapturic Acid is a metabolite of bendamustine, a bifunctional alkylating agent used primarily in the treatment of chronic lymphocytic leukemia and indolent B-cell non-Hodgkin lymphoma . Bendamustine Bis-mercapturic Acid is characterized by its molecular formula C26H37N5O8S2 and a molecular weight of 611.73 g/mol .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The preparation of bendamustine involves multiple synthetic steps. One method includes the reductive alkylation of a benzimidazole derivative with chloroacetic acid or chloroacetaldehyde in the presence of a reducing agent such as sodium borohydride . The process is typically carried out in an organic solvent like tetrahydrofuran or methanol .

Industrial Production Methods: Industrial production of bendamustine hydrochloride involves at least nine synthetic steps, often using hazardous reagents like thionyl chloride . The process aims to optimize yield and reduce personnel exposure to harmful chemicals .

Análisis De Reacciones Químicas

Types of Reactions: Bendamustine Bis-mercapturic Acid undergoes various chemical reactions, including oxidation, reduction, and substitution . These reactions are crucial for its metabolic transformation and therapeutic efficacy.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride . The reactions typically occur under controlled conditions to ensure the desired product formation.

Major Products Formed: The major products formed from these reactions include various mercapturic acid derivatives and sulfoxides . These products are often analyzed for their pharmacological and toxicological properties.

Aplicaciones Científicas De Investigación

Bendamustine Bis-mercapturic Acid is primarily used in proteomics research . Its applications extend to studying the metabolic pathways of bendamustine and its effects on cellular processes . The compound is also used in drug metabolism studies to understand its pharmacokinetics and pharmacodynamics .

Mecanismo De Acción

Bendamustine Bis-mercapturic Acid exerts its effects through the formation of electrophilic alkyl groups that covalently bond to DNA molecules . This leads to intra- and inter-strand crosslinks between DNA bases, resulting in cell death . The compound targets both active and quiescent cells, making it effective against various types of cancer cells .

Comparación Con Compuestos Similares

Similar Compounds: Similar compounds include other nitrogen mustard derivatives like cyclophosphamide, melphalan, and carmustine . These compounds share structural similarities and mechanisms of action but differ in their pharmacokinetic profiles and therapeutic applications .

Uniqueness: Bendamustine Bis-mercapturic Acid is unique due to its dual alkylating and antimetabolic properties . This dual functionality enhances its efficacy and reduces the likelihood of cross-resistance with other alkylating agents .

Propiedades

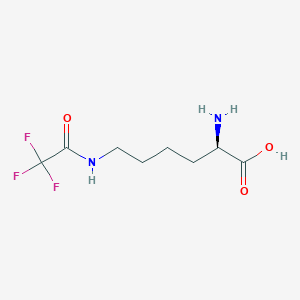

Fórmula molecular |

C26H37N5O8S2 |

|---|---|

Peso molecular |

611.7 g/mol |

Nombre IUPAC |

4-[5-[bis[2-(2-acetamido-2-carboxyethyl)sulfanylethyl]amino]-1-methylbenzimidazol-2-yl]butanoic acid |

InChI |

InChI=1S/C26H37N5O8S2/c1-16(32)27-20(25(36)37)14-40-11-9-31(10-12-41-15-21(26(38)39)28-17(2)33)18-7-8-22-19(13-18)29-23(30(22)3)5-4-6-24(34)35/h7-8,13,20-21H,4-6,9-12,14-15H2,1-3H3,(H,27,32)(H,28,33)(H,34,35)(H,36,37)(H,38,39) |

Clave InChI |

YSTNDPUOARKGRL-UHFFFAOYSA-N |

SMILES canónico |

CC(=O)NC(CSCCN(CCSCC(C(=O)O)NC(=O)C)C1=CC2=C(C=C1)N(C(=N2)CCCC(=O)O)C)C(=O)O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-[[[1,4-Dihydro-5-(methoxycarbonyl)-2,6-dimethyl-4-(3-nitrophenyl)-3-pyridinyl]carbonyl]oxy]ethyl]-N,N-dimethylbenzenemethanaminium Iodide](/img/structure/B12286895.png)

![2-Hydroxy-1-(3,11,17-trihydroxy-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-yl)ethanone](/img/structure/B12286914.png)

![(2,5-Dioxopyrrolidin-1-yl) 2-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]-3-(pyridin-2-yldisulfanyl)propanoate](/img/structure/B12286956.png)

![2-[4-(3-piperidinylmethyl)-1-piperazinyl]-Pyrimidine](/img/structure/B12286991.png)